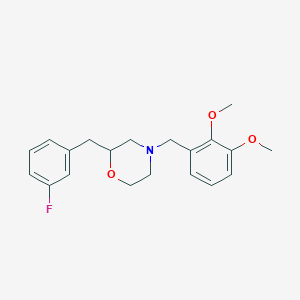
1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP belongs to the class of proline-derived amino acids, which have been found to exhibit a range of interesting biological activities.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide has been found to have a range of interesting scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide has been shown to act as a potent inhibitor of N-methyl-D-aspartate (NMDA) receptors. These receptors are involved in a variety of important physiological processes, including learning and memory, and their dysfunction has been implicated in a number of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide acts as a competitive antagonist of the NMDA receptor, binding to the same site as the neurotransmitter glutamate. By blocking the binding of glutamate, 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide prevents the activation of the receptor and the subsequent influx of calcium ions into the cell. This leads to a reduction in the excitability of neurons, which can have a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide are complex and depend on a number of factors, including the dose, route of administration, and the specific receptors and pathways affected. Some of the most commonly reported effects of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide include reduced neuronal excitability, altered synaptic plasticity, and changes in gene expression. These effects have been studied extensively in animal models and have been found to have potential therapeutic applications in a range of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide for lab experiments is its potency and specificity as an NMDA receptor antagonist. This makes it a valuable tool for studying the role of these receptors in various physiological processes and neurological disorders. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dose titration to avoid toxicity.
Direcciones Futuras
There are a number of exciting future directions for research on 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide. One area of interest is in the development of more selective and potent NMDA receptor antagonists, which could have even greater therapeutic potential. Another potential direction is in the study of the effects of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide on other neurotransmitter systems, such as the serotonin and dopamine systems, which are also involved in a range of neurological disorders. Finally, the development of new delivery methods for 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide, such as nanoparticles or liposomes, could improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide involves the reaction of 4-chlorobenzoyl chloride with N-(4-methylphenyl)prolinol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been used successfully to produce high yields of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide with good purity.
Propiedades
IUPAC Name |
1-(4-chlorobenzoyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-4-10-16(11-5-13)21-18(23)17-3-2-12-22(17)19(24)14-6-8-15(20)9-7-14/h4-11,17H,2-3,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOLYASYLDNZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)carbonyl]-N-(4-methylphenyl)prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6120434.png)
![propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B6120442.png)
![2-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-N-methyl-2-oxo-N-(3-pyridinylmethyl)ethanamine](/img/structure/B6120445.png)
![3-cyclobutyl-4-(5-ethyl-2-furyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6120446.png)
![1-cyclopropyl-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6120448.png)
![ethyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-N-(ethoxycarbonyl)-3,3,3-trifluoroalaninate](/img/structure/B6120453.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6120454.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)acetamide](/img/structure/B6120470.png)

![3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B6120483.png)

![2-(4-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6120511.png)